2-(Allylamino)cyclohexanol
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Overview
Description
2-(Allylamino)cyclohexanol is a chiral amino alcohol with the molecular formula C9H17NO. This compound has garnered significant interest in scientific research due to its unique structure and properties, making it a valuable candidate for various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Allylamino)cyclohexanol typically involves the reaction of cyclohexanone with allylamine under specific conditions. One common method involves the reduction of the imine intermediate formed from the condensation of cyclohexanone and allylamine. This reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-(Allylamino)cyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The amino group can participate in substitution reactions, forming various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions
Major Products Formed
Scientific Research Applications
2-(Allylamino)cyclohexanol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in various medical conditions.
Industry: Utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(Allylamino)cyclohexanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol: A simple alcohol with a cyclohexane ring.
Cyclohexanone: A ketone derivative of cyclohexanol.
Allylamine: An amine with an allyl group.
Uniqueness
2-(Allylamino)cyclohexanol is unique due to its chiral nature and the presence of both an amino and a hydroxyl group. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .
Properties
Molecular Formula |
C9H17NO |
---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
2-(prop-2-enylamino)cyclohexan-1-ol |
InChI |
InChI=1S/C9H17NO/c1-2-7-10-8-5-3-4-6-9(8)11/h2,8-11H,1,3-7H2 |
InChI Key |
OTIPKNWIQIQHLA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC1CCCCC1O |
Origin of Product |
United States |
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